rac-trans-1-Deshydroxy Rasagiline

Description

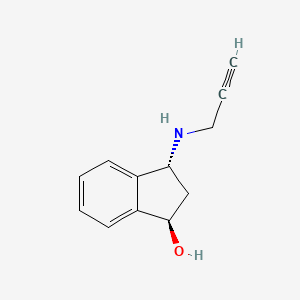

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for rac-trans-1-Deshydroxy Rasagiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for rac-trans-1-Deshydroxy Rasagiline, a derivative of the potent monoamine oxidase-B (MAO-B) inhibitor, Rasagiline. Due to the absence of a publicly available, standardized synthesis protocol for this specific racemic diastereomer, this document presents a plausible and chemically sound two-step approach. The proposed synthesis commences with the reduction of 1,3-indandione to yield the key intermediate, rac-trans-1,3-indandiol, followed by a selective amination and subsequent N-propargylation. This guide provides detailed, albeit theoretical, experimental protocols, quantitative data tables based on analogous reactions, and visual diagrams of the synthetic pathway and experimental workflows to aid researchers in the potential synthesis of this compound for further study.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step process starting from the readily available 1,3-indandione.

Step 1: Synthesis of rac-trans-3-Amino-1-indanol

This initial step involves the stereoselective reduction of 1,3-indandione to rac-trans-1,3-indandiol, followed by a selective conversion of one hydroxyl group to an amino group. While direct chemical methods for the selective mono-amination of such diols can be challenging, enzymatic cascades have been shown to effectively convert diols to amino alcohols. Alternatively, a chemical approach involving the protection of one hydroxyl group, conversion of the other to a leaving group, displacement with an azide, and subsequent reduction would also be a viable, albeit longer, route. For the purpose of this guide, we will focus on a direct amination concept.

Step 2: N-propargylation of rac-trans-3-Amino-1-indanol

The final step is the N-alkylation of the intermediate aminoindanol with a propargylating agent, such as propargyl bromide, in the presence of a non-nucleophilic base to yield the target molecule, this compound.

DOT Script for Synthesis Pathway

Caption: Overall proposed two-step synthesis pathway.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the proposed synthesis, based on typical yields and molar equivalencies for analogous reactions found in the literature.

Table 1: Reagents and Molar Equivalents

| Step | Reagent | Molar Eq. |

| 1a | 1,3-Indandione | 1.0 |

| 1a | Sodium Borohydride (NaBH₄) | 2.5 |

| 1b | rac-trans-1,3-Indandiol | 1.0 |

| 1b | Amination Catalyst/Reagents | Varies |

| 2 | rac-trans-3-Amino-1-indanol | 1.0 |

| 2 | Propargyl Bromide | 1.2 |

| 2 | Triethylamine (TEA) | 2.0 |

Table 2: Reaction Conditions and Expected Outcomes

| Step | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1a | Methanol/THF | 0 to 25 | 4 | ~85 |

| 1b | Aqueous Buffer/Solvent | 25-37 | 24-48 | 50-70 |

| 2 | Acetonitrile (ACN) | 25 | 12 | ~75 |

Experimental Protocols

The following are detailed, theoretical protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of rac-trans-3-Amino-1-indanol

3.1.1. Reduction of 1,3-Indandione to rac-trans-1,3-Indandiol

-

Preparation: A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with 1,3-indandione (1.0 eq). Methanol and Tetrahydrofuran (THF) (4:1, v/v) are added to dissolve the starting material.

-

Reaction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (2.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of 1 M HCl until the pH is ~6. The organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford rac-trans-1,3-indandiol.

3.1.2. Selective Amination of rac-trans-1,3-Indandiol

Note: This step is based on the principle of enzymatic conversion of diols to amino alcohols, as specific chemical methods for this selective transformation on the indane scaffold are not well-documented.

-

Enzyme Preparation: A suitable ω-transaminase and an alcohol dehydrogenase are expressed and purified or used as a whole-cell lysate.

-

Reaction Mixture: In a temperature-controlled vessel, a phosphate buffer (pH ~7.5) is prepared containing rac-trans-1,3-indandiol (1.0 eq), an amino donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP), and NAD⁺.

-

Conversion: The enzymatic reaction is initiated by the addition of the prepared enzymes. The mixture is incubated at 30-37 °C with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is basified and extracted with an appropriate organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. The resulting crude amino alcohol is purified by column chromatography.

Step 2: N-propargylation of rac-trans-3-Amino-1-indanol

-

Preparation: To a solution of rac-trans-3-Amino-1-indanol (1.0 eq) in anhydrous acetonitrile (ACN) in a 250 mL round-bottom flask under a nitrogen atmosphere, triethylamine (2.0 eq) is added. The mixture is stirred at room temperature for 15 minutes.

-

Reaction: Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

DOT Script for Experimental Workflow

Caption: Detailed experimental workflow for the proposed synthesis.

Concluding Remarks

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed pathway is based on established and reliable organic chemistry transformations. Researchers and drug development professionals intending to synthesize this compound should consider the described protocols as a foundational template. Optimization of reaction conditions and thorough analytical characterization of intermediates and the final product will be imperative. The successful synthesis of this compound will enable further investigation into its pharmacological profile and its potential role as a reference standard or research tool in the study of Rasagiline and its metabolism.

An In-depth Technical Guide on the Chemical Properties of rac-trans-1-Deshydroxy Rasagiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of rac-trans-1-Deshydroxy Rasagiline, a known impurity and metabolite related to the anti-Parkinsonian drug, Rasagiline. This document compiles available data on its chemical identity, and where direct experimental data is limited, provides context through related compounds. It is intended to serve as a valuable resource for researchers and professionals involved in the development, synthesis, and analysis of Rasagiline and its associated compounds.

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used therapeutic agent in the management of Parkinson's disease. The manufacturing and metabolic processes of Rasagiline can lead to the formation of various related substances and impurities, which require thorough characterization to ensure the quality, safety, and efficacy of the final drug product. One such related substance is this compound. This molecule is structurally similar to Rasagiline, with the key difference being the presence of a hydroxyl group on the indane ring. Understanding the chemical and physical properties of this compound is crucial for the development of analytical methods for impurity profiling and for assessing its potential biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Analyte Name | This compound | [2] |

| Synonyms | (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol | [2] |

| CAS Number | 1429220-16-5 | [2] |

| Molecular Formula | C12H13NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Accurate Mass | 187.1 | [2] |

| IUPAC Name | (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol | [2] |

| InChI | InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 | [2] |

| SMILES | O[C@@H]1C--INVALID-LINK--N([H])CC#C | [2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of Rasagiline and its impurities generally involves the alkylation of an aminoindan precursor. A representative synthesis for a related compound is described below, which could be adapted for the synthesis of this compound.

Representative Synthesis of a Rasagiline-related Compound

The synthesis of Rasagiline impurities often starts from a suitable aminoindan derivative. For instance, the synthesis of Rasagiline itself involves the reaction of R(-)-1-aminoindan with propargyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Workflow for a potential synthesis:

Caption: A potential synthetic workflow for this compound.

Spectral and Analytical Data

While specific spectra for this compound are not widely published, the characterization of Rasagiline and its impurities typically relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of Rasagiline mesylate has been confirmed by 1H and 13C-NMR spectroscopy.[1] For this compound, one would expect characteristic signals for the propargyl group, the aromatic protons of the indane ring, and the protons on the saturated part of the indane skeleton, including a signal for the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for identifying Rasagiline and its metabolites.[3] For this compound, the expected molecular ion peak [M+H]+ would be at m/z 188.1. Fragmentation patterns would likely involve the loss of the propargyl group and water.

Infrared (IR) Spectroscopy

The IR spectrum of Rasagiline mesylate has been documented.[1] For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C≡C stretch of the alkyne, and the aromatic C-H and C=C stretches of the indane ring.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on hydroxylated metabolites of Rasagiline indicates that they can possess neuroprotective properties. For instance, 1-(R)-aminoindan, a major metabolite, has been shown to reduce apoptosis by decreasing the cleavage of caspases 9 and 3 and increasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl.[4] This neuroprotective effect appears to be independent of MAO-B inhibition and may involve the activation of protein kinase C (PKC).[4][5]

Given these findings, a plausible signaling pathway for the neuroprotective effects of a hydroxylated Rasagiline metabolite could involve the modulation of apoptotic pathways.

Caption: A putative signaling pathway for the neuroprotective effects of hydroxylated Rasagiline metabolites.

Conclusion

This compound is a relevant compound in the context of Rasagiline research and development. While detailed, publicly available experimental data for this specific molecule is scarce, this guide provides a foundational understanding of its chemical properties based on its structural relationship to Rasagiline and its other metabolites. Further research is warranted to fully elucidate its physicochemical characteristics, develop specific analytical methods, and explore its potential biological activities. This will contribute to a more complete understanding of the impurity profile of Rasagiline and the overall pharmacology of its related compounds.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of rac-trans-1-Deshydroxy Rasagiline (TVP-1022)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of rac-trans-1-Deshydroxy Rasagiline, also known as TVP-1022, the S-enantiomer of the anti-Parkinson's drug Rasagiline. While structurally similar to Rasagiline, TVP-1022 exhibits significantly less potent inhibitory activity against monoamine oxidase B (MAO-B), suggesting that its neuroprotective properties are largely independent of this classical pathway. This document synthesizes key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades implicated in the neuroprotective effects of TVP-1022. The primary focus is on its influence on cell survival pathways, mitochondrial function, and amyloid precursor protein processing.

Core Mechanism of Action: Beyond MAO-B Inhibition

The neuroprotective effects of this compound are attributed to its intrinsic pharmacological properties, primarily associated with its propargylamine moiety, rather than the inhibition of MAO-B.[1] Unlike its R-enantiomer, Rasagiline, TVP-1022 is a significantly weaker inhibitor of MAO-B.[1] This key distinction has prompted investigations into alternative mechanisms that underpin its ability to protect neuronal cells from various toxic insults.

The prevailing evidence points towards a multi-faceted mechanism of action that involves the modulation of key intracellular signaling pathways, preservation of mitochondrial integrity, and potential interactions with non-MAO targets, such as imidazoline receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound (TVP-1022) for its primary molecular targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Enzyme | Species | IC50 (nM) | Reference |

| MAO-A | Rat Brain | ~4,800 | [1] |

| MAO-B | Rat Brain | ~16,834 | [1] |

IC50: Half maximal inhibitory concentration.

Table 2: Imidazoline Receptor Binding Affinity

| Receptor | IC50 (M) | Reference |

| Imidazoline I1 | 9.5 x 10⁻⁸ | [2] |

| Imidazoline I2 | 1.4 x 10⁻⁷ | [2] |

IC50: Half maximal inhibitory concentration.

Key Signaling Pathways in Neuroprotection

This compound has been shown to modulate several critical signaling pathways that are central to neuronal survival and apoptosis.

Activation of Pro-Survival Kinases: The MAPK/ERK Pathway

A significant component of TVP-1022's neuroprotective action involves the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Caption: Activation of the MAPK/ERK signaling cascade by TVP-1022.

Studies in rat pheochromocytoma (PC12) cells and neonatal rat ventricular myocytes have demonstrated that TVP-1022 dose-dependently increases the phosphorylation of p42 and p44 MAPK.[2] This effect is significantly attenuated by the I1 imidazoline receptor antagonist, efaroxan, suggesting that the activation of this signaling pathway may be mediated, at least in part, through imidazoline receptors.[2]

Modulation of the Bcl-2 Family and Mitochondrial Integrity

This compound exerts a profound influence on the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are critical regulators of mitochondrial-mediated apoptosis.

Caption: Modulation of Bcl-2 family proteins and mitochondrial function by TVP-1022.

TVP-1022 has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio helps to preserve the mitochondrial membrane potential and prevent the release of cytochrome c, a key event in the intrinsic apoptotic cascade. The activation of Protein Kinase C (PKC) is also implicated in the upregulation of Bcl-2.[1]

Influence on Amyloid Precursor Protein (APP) Processing

Derivatives of Rasagiline, including those with the propargylamine moiety, have been shown to influence the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic pathway.

Caption: Proposed influence of TVP-1022 on APP processing.

By activating PKC and MAPK-dependent signaling, TVP-1022 is proposed to enhance the activity of α-secretase.[1] This enzyme cleaves APP within the amyloid-β (Aβ) domain, leading to the production of the neuroprotective and neurotrophic soluble APPα (sAPPα) fragment and precluding the formation of neurotoxic Aβ peptides.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blotting for Phospho-p42/p44 MAPK in PC12 Cells

Objective: To determine the effect of TVP-1022 on the phosphorylation of p42/p44 MAPK (ERK1/2).

Methodology:

-

Cell Culture and Treatment:

-

Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours prior to treatment.

-

Treat cells with varying concentrations of TVP-1022 (e.g., 1-20 µM) for a specified time (e.g., 15-60 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for total p42/p44 MAPK and a loading control like β-actin.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK and/or loading control signal.

-

Imidazoline Receptor Binding Assay

Objective: To determine the binding affinity of TVP-1022 for imidazoline I1 and I2 receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express imidazoline receptors (e.g., rat brainstem for I1, rat liver for I2) in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-clonidine for I1, [³H]-idazoxan for I2), and varying concentrations of unlabeled TVP-1022.

-

To determine non-specific binding, include a set of wells with an excess of a known non-radioactive ligand for the receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the TVP-1022 concentration.

-

Determine the IC50 value (the concentration of TVP-1022 that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

-

Measurement of Bcl-2 and Bax Protein Levels in SH-SY5Y Cells

Objective: To assess the effect of TVP-1022 on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

-

Cell Culture and Treatment:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells and treat with TVP-1022 at various concentrations and for different durations.

-

-

Western Blotting:

-

Follow the Western blotting protocol as described in section 3.1.

-

Use primary antibodies specific for Bcl-2 and Bax.

-

Use an antibody for a loading control such as GAPDH or β-actin.

-

-

Densitometric Analysis:

-

Quantify the band intensities for Bcl-2 and Bax.

-

Normalize the protein signals to the loading control.

-

Calculate the Bcl-2/Bax ratio to assess the pro-survival or pro-apoptotic state of the cells.

-

Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay

Objective: To quantify the effect of TVP-1022 on the secretion of the neuroprotective sAPPα fragment from neuronal cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Treat the cells with TVP-1022 for a specified period (e.g., 24-48 hours).

-

-

Conditioned Media Collection:

-

Collect the cell culture medium (conditioned media).

-

Centrifuge the media to remove any detached cells or debris.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available sAPPα ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for sAPPα.

-

Add the conditioned media samples and sAPPα standards to the wells and incubate.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells again.

-

Add a substrate for the enzyme and measure the resulting colorimetric change using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the sAPPα standards.

-

Determine the concentration of sAPPα in the conditioned media samples by interpolating their absorbance values on the standard curve.

-

Normalize the sAPPα concentration to the total protein content of the cells from which the media was collected.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of TVP-1022 on the mitochondrial membrane potential in neuronal cells.

Methodology:

-

Cell Culture and Staining:

-

Culture neuronal cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate readers.

-

Treat the cells with TVP-1022.

-

Incubate the cells with a fluorescent cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

-

-

Fluorescence Measurement:

-

For TMRM:

-

Excite the dye at ~548 nm and measure the emission at ~573 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

-

For JC-1:

-

This dye forms aggregates that fluoresce red in healthy mitochondria with high membrane potential and exists as monomers that fluoresce green in the cytoplasm and in mitochondria with low membrane potential.

-

Measure both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

-

-

Data Analysis:

-

Quantify the fluorescence intensity or the fluorescence ratio.

-

Compare the values from TVP-1022-treated cells to untreated control cells and to a positive control for depolarization (e.g., CCCP or FCCP).

-

Conclusion

This compound (TVP-1022) represents a promising neuroprotective agent with a mechanism of action that is distinct from its R-enantiomer, Rasagiline. Its ability to modulate pro-survival signaling pathways, preserve mitochondrial function, and potentially promote the non-amyloidogenic processing of APP, all independent of significant MAO-B inhibition, highlights its therapeutic potential for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel neuroprotective compounds. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into effective clinical strategies.

References

In Vitro Activity of rac-trans-1-Deshydroxy Rasagiline (Aminoindan): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-trans-1-Deshydroxy Rasagiline, more commonly known as 1-Aminoindan, is the major and pharmacologically active metabolite of the anti-Parkinsonian drug, rasagiline.[1][2][3][4] Unlike its parent compound, which is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), 1-aminoindan is characterized by a distinct in vitro profile that is largely devoid of MAO-B inhibitory activity.[5][6] Instead, its activities are centered on neuroprotection and modulation of neuronal signaling pathways. This document provides a comprehensive summary of the available in vitro data for this compound, detailing its effects on various cellular systems, the experimental protocols used for these assessments, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound (1-Aminoindan) is primarily characterized by its neuroprotective and neuromodulatory effects, rather than direct enzyme inhibition or receptor binding for which quantitative metrics like IC50 or Ki are commonly reported. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: Neuroprotective and Anti-Apoptotic Effects

| Cell Line | Assay Model | Concentration Range | Key Findings |

| Human Neuroblastoma SK-N-SH | High-density culture-induced neuronal death | 0.1–1 µmol/L | Significantly reduced apoptosis-associated phosphorylated H2A.X, decreased cleavage of caspase 9 and caspase 3, and increased anti-apoptotic proteins Bcl-2 and Bcl-xl.[2] |

| Rat Pheochromocytoma PC-12 | 6-hydroxydopamine (6-OHDA) induced neurotoxicity | Not specified | Protected against neurotoxin-induced cell death.[2] |

| Rat Pheochromocytoma PC-12 | Serum and nerve growth factor (NGF) deprivation | 1 µM | Exhibited neuroprotective and anti-apoptotic effects as determined by ELISA and MTT tests.[4] |

Table 2: Effects on Neuronal Signaling

| Preparation | Experimental Model | Concentration Range | Key Findings |

| Rat Hippocampal Slice | Single stimuli (SS) and Theta Burst Stimulation (TBS) | 5–50 µM | Attenuated pyramidal cell response (population spike amplitude); significant attenuation observed at 15 µM.[5] |

| Rat Hippocampal Slice | Oxygen/Glucose Deprivation | Not specified | Prevented the breakdown of the population spike amplitude.[5] |

| Rat Hippocampal Slice | NMDA, AMPA, and metabotropic glutamate receptor activation | 0.3–2 µM | Concentration-dependently antagonized receptor-mediated increases in neuronal transmission.[5] |

Table 3: Cytochrome P450 (CYP) and Transporter Interactions

| System | Assay Type | Concentration Range | Key Findings |

| Cultured Human Hepatocytes | CYP450 Induction (CYP1A2, CYP2B6, CYP3A4/5) | 0.015, 0.15, or 1.5 µM | Did not cause induction of the tested CYP450 enzymes.[7] |

| Human Liver Microsomes | CYP450 Inhibition (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) | Not specified | Did not inhibit the tested CYP450 enzymes.[7] |

| In vitro transporter assays | Inhibition of P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K | Not specified | Was evaluated as an inhibitor of these drug transporters.[7] |

Experimental Protocols

Neuroprotection and Apoptosis Assays

1. Cell Culture and Induction of Apoptosis:

-

SK-N-SH Cells: Human neuroblastoma SK-N-SH cells were cultured in high-density to induce neuronal death. The cells were treated with 1-aminoindan at concentrations ranging from 0.1 to 1 µmol/L.

-

PC-12 Cells: Rat pheochromocytoma PC-12 cells were cultured in the absence of serum and nerve growth factor (NGF) to induce apoptosis. In a separate experiment, apoptosis was induced by the neurotoxin 6-hydroxydopamine. The cells were pretreated with 1 µM 1-aminoindan for 24 hours.

2. Assessment of Apoptosis:

-

Western Blot Analysis: Following treatment, cell lysates were subjected to Western blotting to detect levels of apoptosis-associated phosphorylated protein H2A.X (Ser139), cleaved caspase 9, cleaved caspase 3, and the anti-apoptotic proteins Bcl-2 and Bcl-xl.

-

ELISA and MTT Assays: Cell viability and apoptosis were quantified using ELISA and MTT tests.

Neuronal Signaling in Rat Hippocampal Slices

1. Slice Preparation and Maintenance:

-

Hippocampal slices were prepared from rats and maintained in an interface chamber.

-

The slices were superfused with artificial cerebrospinal fluid.

2. Electrophysiological Recordings:

-

The Schaffer collaterals were stimulated using single stimuli (SS) or theta burst stimulation (TBS).

-

The resulting population spike amplitude from pyramidal cells was recorded.

-

The effects of 1-aminoindan were assessed by adding it to the superfusion medium at concentrations ranging from 0.3 to 50 µM.

3. Glutamate Receptor Activation:

-

Neuronal transmission was enhanced by the application of NMDA, AMPA, and metabotropic glutamate receptor agonists.

-

The ability of 1-aminoindan to antagonize these effects was measured.

CYP450 and Transporter Assays

1. CYP450 Induction:

-

Cryopreserved human hepatocytes were treated once daily for three consecutive days with 1-aminoindan (0.015, 0.15, or 1.5 µM).

-

Enzymatic activity was measured in situ using marker substrates for CYP1A2 (phenacetin), CYP2B6 (bupropion), and CYP3A4 (midazolam). Metabolite formation was monitored by LC-MS/MS.

-

mRNA levels were assessed by qRT-PCR.

2. CYP450 Inhibition:

-

The potential for direct and metabolism-dependent inhibition of various CYP450 enzymes by 1-aminoindan was evaluated in pooled human liver microsomes.

3. Transporter Inhibition:

-

In vitro assays were conducted to evaluate the potential of 1-aminoindan to inhibit various drug transporters, including P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K.

Signaling Pathways and Experimental Workflows

Caption: Neuroprotective signaling pathway of 1-Aminoindan.

Caption: Workflow for assessing CYP450 induction.

References

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoindane - Wikipedia [en.wikipedia.org]

- 4. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 5. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rasagiline - Wikipedia [en.wikipedia.org]

- 7. xenotech.com [xenotech.com]

In-Depth Technical Guide: Pharmacology and Toxicology of Rasagiline and its Metabolites, with Reference to rac-trans-1-Deshydroxy Rasagiline

Disclaimer: Direct pharmacological and toxicological data for rac-trans-1-Deshydroxy Rasagiline is not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacology and toxicology of the parent compound, rasagiline, and its major metabolites. This information serves as the most relevant proxy for understanding the potential properties of this compound, which is presumed to be a closely related derivative.

Introduction

Rasagiline is a potent, second-generation, irreversible and selective inhibitor of monoamine oxidase type B (MAO-B), approved for the treatment of Parkinson's disease. Its pharmacological activity is primarily attributed to its ability to increase dopamine levels in the brain. Rasagiline undergoes extensive metabolism, leading to the formation of several metabolites, the most significant of which is (R)-1-aminoindan. While "this compound" is not a recognized metabolite in major metabolic pathways, its structure suggests a potential relation to hydroxylated metabolites of rasagiline. This guide will delve into the known pharmacology and toxicology of rasagiline and its principal metabolites to provide a foundational understanding for researchers, scientists, and drug development professionals.

Pharmacology

The primary pharmacological effect of rasagiline is the selective and irreversible inhibition of MAO-B, which plays a crucial role in the degradation of dopamine in the brain. By inhibiting MAO-B, rasagiline increases the synaptic availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease. Beyond its symptomatic effects, rasagiline and its major metabolite, (R)-1-aminoindan, have demonstrated neuroprotective properties in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of rasagiline and its major metabolite.

| Compound | Target | Assay | Species | IC50 (nM) | Ki (nM) | Reference |

| Rasagiline | MAO-B | In vitro | Rat Brain | 4.43 | - | [1] |

| MAO-A | In vitro | Rat Brain | 412 | - | [1] | |

| (R)-1-Aminoindan | MAO-B | In vitro | Rat Brain | Weak to inactive | - | [1] |

Toxicology

The toxicological profile of rasagiline has been extensively studied in preclinical models and monitored in clinical trials. The primary toxicological concerns at higher doses are related to the loss of selectivity for MAO-B, leading to the inhibition of MAO-A and potential for hypertensive crises, particularly with tyramine-rich foods. Rasagiline is not associated with the formation of amphetamine-like metabolites, a key differentiator from the first-generation MAO-B inhibitor, selegiline.

Quantitative Toxicological Data

| Compound | Test | Species | Route | LD50 | NOAEL | Reference |

| Rasagiline | Acute Toxicity | Rat | Oral | Predicted: 2.8164 mol/kg | - | [2] |

| Repeated Dose Toxicity (26 weeks) | Rat | Oral | - | 5.1 mg/kg/day | [3] | |

| Repeated Dose Toxicity (52 weeks) | Dog | Oral | - | 5.1 mg/kg/day | [3] | |

| (R)-1-Aminoindan | Acute Toxicity | - | - | Data not available | - | [4][5] |

| Subchronic Toxicity | - | - | Data not available | - | [4][5] |

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit MAO-B activity.

Methodology:

-

Enzyme Source: Recombinant human MAO-B enzyme.

-

Substrate: Kynuramine or another suitable MAO-B substrate.

-

Procedure:

-

The test compound is pre-incubated with the MAO-B enzyme in a suitable buffer at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period and is then terminated.

-

The formation of the product is quantified using a suitable detection method, such as fluorometry or spectrophotometry.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

-

Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a test compound to protect neuronal cells from a toxic insult.

Methodology:

-

Cell Line: A neuronal cell line such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells.

-

Toxic Insult: A neurotoxin relevant to Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

-

Procedure:

-

Cells are cultured in 96-well plates.

-

Cells are pre-treated with various concentrations of the test compound for a specified duration.

-

The neurotoxin is then added to the culture medium to induce cell death.

-

After an incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to cells treated with the neurotoxin alone.

-

In Vivo MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective or neurorestorative effects of a test compound in an animal model of Parkinson's disease.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Procedure:

-

Mice are administered MPTP via intraperitoneal or subcutaneous injection to induce a selective lesion of dopaminergic neurons in the substantia nigra.

-

The test compound is administered before, during, or after MPTP treatment, depending on whether the study aims to assess neuroprotection or neurorestoration.

-

Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.

-

At the end of the study, brain tissue is collected for neurochemical analysis (e.g., measurement of dopamine and its metabolites by HPLC) and immunohistochemical analysis (e.g., staining for tyrosine hydroxylase to quantify dopaminergic neuron loss).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of rasagiline.

Caption: Neuroprotective signaling pathways.

Caption: In vivo MPTP model workflow.

Conclusion

While direct experimental data on this compound is not currently available, a comprehensive understanding of its parent compound, rasagiline, and its major metabolites provides a strong foundation for predicting its potential pharmacological and toxicological properties. Rasagiline is a potent and selective MAO-B inhibitor with a well-established safety profile. Its major metabolite, (R)-1-aminoindan, lacks significant MAO-B inhibitory activity but contributes to the overall neuroprotective effects observed with rasagiline treatment. The provided experimental protocols and signaling pathway diagrams offer a framework for the future investigation of novel rasagiline derivatives, including this compound. Further research is warranted to elucidate the specific properties of this compound and its potential as a therapeutic agent.

References

The Metabolic Fate of Rasagiline: A Technical Guide to rac-trans-1-Deshydroxy Rasagiline and Other Key Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the therapeutic management of Parkinson's disease. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth exploration of the metabolism of rasagiline, with a particular focus on its hydroxylated metabolite, rac-trans-1-Deshydroxy Rasagiline, alongside its other major metabolic products. This document is intended to serve as a comprehensive resource, detailing the biotransformation pathways, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate these aspects of rasagiline's disposition in the human body.

Rasagiline Metabolism: An Overview

Rasagiline undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major contributing isozyme.[1][2][3] The metabolic pathways of rasagiline can be broadly categorized into two main routes: N-dealkylation and hydroxylation of the indan ring.[1] These processes result in the formation of several key metabolites, which are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion.[1]

The principal metabolites of rasagiline identified in human plasma are:

-

(R)-1-aminoindan (AI): The major metabolite formed via N-dealkylation.[1]

-

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): A product of hydroxylation of the indan ring.

-

3-hydroxy-1-aminoindan (3-OH-AI): Formed through hydroxylation and subsequent N-dealkylation.

This guide will now delve into the specifics of these metabolites, with a particular emphasis on the hydroxylated forms, including the compound of interest, this compound.

Unraveling "this compound"

The nomenclature "this compound" can be perplexing. Based on available chemical information, this compound is identified as (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol . The "deshydroxy" prefix in the commercial name is likely a misnomer, as the chemical structure unequivocally contains a hydroxyl group at the 1-position of the indan ring. The "trans" designation refers to the stereochemical arrangement of the substituents on the indan ring, indicating that the hydroxyl group and the amino group are on opposite sides of the ring. The "rac" prefix suggests a racemic mixture of this trans isomer. For clarity, this document will refer to this metabolite by its more descriptive chemical name or as a trans-hydroxylated metabolite of rasagiline.

Biotransformation Pathway of Rasagiline

The metabolic conversion of rasagiline to its primary and secondary metabolites is a multi-step process involving several enzymatic reactions. The following diagram illustrates the key biotransformation pathways.

Quantitative Pharmacokinetic Data

A pivotal study by Wang et al. (2016) provides quantitative data on the pharmacokinetics of rasagiline and its major metabolites in human plasma following a single oral administration of a 1 mg rasagiline mesylate tablet to six healthy Chinese volunteers.[4] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Rasagiline and its Metabolites

| Analyte | Cmax (ng/mL) [mean ± SD] | Tmax (h) [median (range)] | AUC (0-t) (ng·h/mL) [mean ± SD] | AUC (0-∞) (ng·h/mL) [mean ± SD] | t1/2 (h) [mean ± SD] |

| Rasagiline | 3.45 ± 1.23 | 0.5 (0.5-1.0) | 5.89 ± 1.67 | 6.03 ± 1.73 | 1.58 ± 0.45 |

| (R)-1-Aminoindan (AI) | 1.23 ± 0.45 | 2.0 (1.0-4.0) | 15.6 ± 4.8 | 17.2 ± 5.3 | 5.3 ± 1.5 |

| 3-OH-PAI | 0.28 ± 0.11 | 1.0 (0.5-2.0) | 1.25 ± 0.48 | 1.38 ± 0.55 | 2.8 ± 0.9 |

| 3-OH-AI | 0.15 ± 0.06 | 2.0 (1.0-4.0) | 1.48 ± 0.59 | 1.72 ± 0.72 | 6.2 ± 2.1 |

Data extracted from Wang et al. (2016)[4]

Experimental Protocols

Quantification of Rasagiline and its Metabolites in Human Plasma by LC-MS/MS

This protocol is based on the validated method developed by Wang et al. (2016).[4]

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (d4-rasagiline).

-

Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of ethyl acetate, vortex for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: Agilent ZORBAX SB-C18 column (2.1 mm × 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rasagiline: m/z 172.1 → 117.1

-

(R)-1-Aminoindan (AI): m/z 134.1 → 117.1

-

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): m/z 188.1 → 117.1

-

3-hydroxy-1-aminoindan (3-OH-AI): m/z 150.1 → 133.1

-

d4-Rasagiline (IS): m/z 176.1 → 121.1

-

-

In Vitro Metabolism of Rasagiline using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of rasagiline in a controlled in vitro environment.

a. Incubation Mixture Preparation

-

Prepare a stock solution of rasagiline in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

In a microcentrifuge tube, combine the following components on ice:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

-

Rasagiline stock solution (final substrate concentration typically 1-10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

b. Reaction Initiation and Termination

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as the LC-MS/MS method described above.

Conclusion

This technical guide has provided a detailed overview of the metabolism of rasagiline, with a specific focus on its hydroxylated metabolite, this compound. The major metabolic pathways, N-dealkylation and hydroxylation, lead to the formation of (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan. The quantitative pharmacokinetic data presented herein offers valuable insights into the in vivo disposition of rasagiline and its metabolites. Furthermore, the detailed experimental protocols for LC-MS/MS analysis and in vitro metabolism studies serve as practical resources for researchers in the field. A thorough understanding of the metabolic fate of rasagiline is crucial for optimizing its therapeutic use and for the development of future neuroprotective agents.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 1-Aminoindan: A Technical Guide on the Core Active Metabolite of Rasagiline

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rasagiline is a highly potent, second-generation irreversible inhibitor of monoamine oxidase type B (MAO-B), established in the symptomatic treatment of Parkinson's disease (PD).[1] Its therapeutic effects are primarily attributed to the inhibition of dopamine catabolism in the striatum. However, a significant body of evidence points to profound neuroprotective activities that are independent of MAO-B inhibition. Central to this secondary mechanism is its major metabolite, (R)-1-aminoindan. Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, 1-aminoindan is non-amphetamine-like and possesses its own distinct and biologically significant neuroprotective profile.[2] This technical guide provides an in-depth analysis of the metabolism, pharmacological activity, and molecular mechanisms underlying the biological importance of 1-aminoindan, the compound conceptually referred to as deshydroxy rasagiline due to the absence of the N-propargyl group.

Metabolism of Rasagiline

Rasagiline undergoes extensive hepatic biotransformation prior to excretion. The principal metabolic pathway involves N-dealkylation, which is mediated almost exclusively by the cytochrome P450 isoenzyme CYP1A2 . This reaction cleaves the N-propargyl group to yield the primary and major active metabolite, (R)-1-aminoindan .[3][4] Minor downstream metabolites, such as 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan, are also formed via hydroxylation.[5] The metabolic conversion is a critical pharmacological feature, as it dictates the safety and activity profile of the drug's byproducts.

Pharmacological Profile of (R)-1-Aminoindan

The removal of the N-propargyl group results in a pharmacological profile for 1-aminoindan that is distinct from its parent compound, rasagiline. While rasagiline is a potent MAO-B inhibitor, 1-aminoindan's activity against this enzyme is significantly attenuated, classifying it as a weak, reversible inhibitor.[3] This distinction is crucial, as it implies that the biological effects of 1-aminoindan are largely mediated through non-MAO-B inhibitory mechanisms.

Quantitative Comparison of MAO-B Inhibition

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. As detailed in Table 1, rasagiline is a highly potent inhibitor of MAO-B, whereas 1-aminoindan is substantially less active.

| Compound | Target Enzyme | IC₅₀ Value (nM) | Inhibition Type | Source(s) |

| Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | Irreversible | [6][7] |

| Rasagiline | Human Brain MAO-B | 14.0 ± 3.5 | Irreversible | [5][8] |

| (R)-1-Aminoindan | MAO-B | Weak Inhibitor | Reversible | [2][3] |

| (Note: A specific IC₅₀ value for 1-aminoindan is not consistently reported in the literature, reflecting its weak activity.) |

Neuroprotective and Anti-Apoptotic Properties

The primary biological significance of 1-aminoindan lies in its neuroprotective capabilities.[9] It has demonstrated the ability to protect neuronal cells from a variety of insults in both in vitro and in vivo models.[4][10] Studies using PC12 cells and rat models of PD have shown that 1-aminoindan can reverse behavioral deficits, restore striatal catecholamine levels, and protect neurons from oxidative stress.[4] These effects contribute to the overall disease-modifying potential observed with rasagiline treatment.[3]

Molecular Mechanisms of Neuroprotection

The neuroprotective action of 1-aminoindan is multifactorial, involving the modulation of key signaling pathways that regulate cell survival, apoptosis, and the response to oxidative stress.

Modulation of Apoptotic Pathways and Mitochondrial Function

A central mechanism of 1-aminoindan's neuroprotective effect is the stabilization of mitochondrial function and the inhibition of the apoptotic cascade. It up-regulates the expression of pro-survival proteins like Bcl-2 while down-regulating pro-apoptotic proteins such as Bax.[10] This shifts the cellular balance away from apoptosis and towards survival, a critical intervention in neurodegenerative processes.

Activation of Pro-Survival Signaling Cascades

Recent studies have elucidated that rasagiline and its metabolites activate critical pro-survival signaling pathways, including the Akt/Nrf2 pathway.[11][12] Activation of Akt (Protein Kinase B) initiates a cascade that leads to the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of numerous antioxidant enzymes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS), a key driver of neuronal damage in PD.

Key Experimental Protocols

The neuroprotective properties of 1-aminoindan and its parent compound have been characterized using a range of established experimental techniques.

In Vitro Neuroprotection Assay (PC12 Cells)

This assay is a standard method to assess the ability of a compound to protect neuronal-like cells from induced death.

-

Cell Culture : Pheochromocytoma (PC12) cells are cultured and often differentiated with Nerve Growth Factor (NGF) to acquire a neuronal phenotype.[13]

-

Induction of Apoptosis/Necrosis : Cell death is induced by creating a stress condition, such as:

-

Treatment : Cells are co-incubated with the neurotoxic stimulus in the presence or absence of various concentrations of the test compound (e.g., 1-aminoindan).

-

Assessment of Cell Viability : After a set incubation period (e.g., 18-24 hours), cell viability is quantified using a colorimetric method like the MTT assay.[15][16][17]

MTT Cell Viability Assay Protocol

The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15][18]

-

Reagent Addition : Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[17]

-

Incubation : The plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals.[15][19]

-

Solubilization : A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[16][19]

-

Quantification : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15][17] Higher absorbance values correspond to a greater number of viable cells.

Western Blot for Protein Phosphorylation

This technique is used to detect the activation of signaling proteins, such as Akt.[20]

-

Sample Preparation : Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22]

-

Gel Electrophoresis & Transfer : Protein lysates are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[20]

-

Blocking : The membrane is blocked (e.g., with Bovine Serum Albumin, BSA) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background noise.[21][22]

-

Antibody Incubation : The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[20][23] A separate blot is often run with an antibody for the total protein to serve as a loading control.[24]

-

Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chemiluminescent substrate to visualize the protein bands. The intensity of the bands indicates the level of protein phosphorylation.[23]

Conclusion and Future Directions

The biological significance of 1-aminoindan, the major metabolite of rasagiline, extends far beyond its negligible impact on MAO-B. Its intrinsic neuroprotective and anti-apoptotic properties, mediated by the stabilization of mitochondria and the activation of pro-survival signaling pathways like Akt/Nrf2, position it as a key contributor to the potential disease-modifying effects of its parent drug. The favorable safety profile of 1-aminoindan, notably the absence of amphetamine-like effects, provides a distinct advantage over first-generation MAO-B inhibitors.

For drug development professionals, these findings underscore the importance of evaluating the bioactivity of major metabolites. The neuroprotective mechanisms of 1-aminoindan present compelling targets for the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders, focusing on mitochondrial health and pro-survival signaling rather than solely on enzyme inhibition. Further research should aim to fully quantify the relative contributions of rasagiline and 1-aminoindan to neuroprotection in vivo and explore the therapeutic potential of 1-aminoindan derivatives as standalone neuroprotective agents.

References

- 1. Old and new MAOIs for Parkinson's disease [rasagiline.com]

- 2. researchgate.net [researchgate.net]

- 3. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Aminoindane - Wikipedia [en.wikipedia.org]

- 10. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 23. Western blotting of Akt phosphorylation. [bio-protocol.org]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of rac-trans-1-Deshydroxy Rasagiline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of rac-trans-1-Deshydroxy Rasagiline, a potential impurity and degradation product of Rasagiline. While specific validated methods for this particular analyte are not extensively published, this guide consolidates and adapts established stability-indicating analytical methods for Rasagiline and its related substances. The provided protocols are based on common and robust techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are suitable for the separation and quantification of Rasagiline impurities.

Introduction

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring drug safety and efficacy. This compound is a potential impurity that may arise during the synthesis or degradation of Rasagiline. Therefore, sensitive and specific analytical methods are required for its detection and quantification in bulk drug substances and pharmaceutical formulations.

The methods outlined below are primarily based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors, which are common for the analysis of pharmaceutical impurities.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of Rasagiline and its impurities are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity to resolve and measure low levels of impurities in the presence of the main drug substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical products due to its high resolution and quantitative capabilities. For Rasagiline and its impurities, reversed-phase chromatography is the most common approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity compared to HPLC-UV. It is particularly useful for the trace-level quantification of impurities and for the structural confirmation of unknown related substances.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods developed for Rasagiline and its impurities. These values can serve as a benchmark for a method intended to detect this compound.

Table 1: Typical HPLC Method Parameters and Validation Data for Rasagiline Impurity Analysis

| Parameter | Typical Value/Range |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection Wavelength | 210 - 270 nm |

| Linearity Range | 0.1 - 10 µg/mL (for impurities) |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 5% |

Table 2: Typical LC-MS/MS Method Parameters and Validation Data for Rasagiline Impurity Analysis

| Parameter | Typical Value/Range |

| Chromatographic Column | C18 (e.g., 50-150 mm x 2.1-4.6 mm, 1.7-5 µm) |

| Mobile Phase | Gradient mixture of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 2 ng/mL[1] |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 10% |

Experimental Protocols

The following are detailed protocols for the analysis of Rasagiline and its impurities. These methods are general and may require optimization for the specific detection of this compound.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general stability-indicating RP-HPLC method suitable for the separation of Rasagiline from its potential degradation products.

1. Instrumentation

-

High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

2. Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Rasagiline reference standard

-

This compound reference standard (if available)

3. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: 40% A, 60% B

-

30-32 min: Linear gradient to 90% A, 10% B

-

32-40 min: 90% A, 10% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 268 nm

-

Injection Volume: 20 µL

4. Preparation of Solutions

-

Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Rasagiline reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Impurity Stock Solution: If a reference standard for this compound is available, prepare a stock solution of 100 µg/mL in the mobile phase. Prepare working solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.

-

Sample Solution: Accurately weigh and dissolve the Rasagiline drug substance or powdered tablets in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Rasagiline.

5. System Suitability

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

-

The tailing factor for the Rasagiline peak should be not more than 2.0.

-

The theoretical plates for the Rasagiline peak should be not less than 2000.

6. Analysis Procedure

-

Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the amount of this compound and other impurities in the sample using the external standard method.

Protocol 2: LC-MS/MS Method for Trace Level Detection

This protocol outlines a sensitive LC-MS/MS method for the detection and quantification of trace levels of Rasagiline impurities.

1. Instrumentation

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Data acquisition and processing software.

2. Chemicals and Reagents

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Rasagiline reference standard

-

This compound reference standard (if available)

3. LC Conditions

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

-

0-1 min: 95% A, 5% B

-

1-8 min: Linear gradient to 10% A, 90% B

-

8-10 min: 10% A, 90% B

-

10-10.5 min: Linear gradient to 95% A, 5% B

-

10.5-15 min: 95% A, 5% B (column re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. MS/MS Conditions

-

Ionization Mode: ESI Positive

-

Ion Source Temperature: 500 °C

-

Capillary Voltage: 3.5 kV

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Rasagiline: To be determined by direct infusion of the standard (e.g., Q1: 172.1 m/z -> Q3: 117.1 m/z)

-

This compound: To be determined by direct infusion of the standard (Predicted Q1: 188.1 m/z -> Q3: product ions to be determined)

-

-

Collision Energy and other MS parameters: To be optimized for each analyte.

5. Preparation of Solutions

-

Standard and Sample Solutions: Prepare as described in Protocol 1, but using LC-MS grade solvents and diluents. The concentrations should be significantly lower, typically in the ng/mL range.

6. Analysis Procedure

-

Perform the analysis as described in Protocol 1, using the LC-MS/MS system.

-

Quantify the analytes using the peak area from the MRM chromatograms.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of Rasagiline's mechanism of action.

Caption: Experimental workflow for the analysis of Rasagiline impurities.

Caption: Simplified mechanism of action of Rasagiline.

References

Application Note: HPLC Method for the Quantification of rac-trans-1-Deshydroxy Rasagiline

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rac-trans-1-Deshydroxy Rasagiline, a potential impurity or metabolite of Rasagiline. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. During its synthesis and storage, various impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product.[1] One such potential impurity is a hydroxylated derivative. This document provides a comprehensive protocol for the quantification of this compound using reversed-phase HPLC with UV detection. The method is based on established analytical principles for rasagiline and its related substances.[2][3]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. A C18 column is used to achieve effective separation of the analyte from the parent compound and other potential impurities.[2] The mobile phase composition and gradient are optimized for good peak shape and resolution. Detection is performed at 210 nm, a wavelength at which rasagiline and its derivatives exhibit significant absorbance.[3]

| Parameter | Value |

| Column | ACE C8, 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 0.02 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 75:25 (A:B) for 1 min, then to 10:90 (A:B) in 9 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.

| Validation Parameter | Result |

| Linearity (Range) | 0.5 - 15 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.06 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.2 µg/mL[4] |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase A (0.02 M Ammonium Acetate): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (premixed at initial conditions).

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 15 µg/mL.

-

Sample Preparation (from Drug Substance): Accurately weigh about 25 mg of the Rasagiline drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute if necessary to bring the expected impurity concentration within the calibration range.

2. HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and mobile phases.

-